4-(diethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methanesulfonylphenyl group at the 5-position and a diethylsulfamoyl moiety at the 4-position of the benzamide ring. Structural analogs of this compound have demonstrated activity against fungal pathogens and enzymes like thioredoxin reductase (Trr1) .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-4-24(5-2)32(28,29)17-12-6-14(7-13-17)18(25)21-20-23-22-19(30-20)15-8-10-16(11-9-15)31(3,26)27/h6-13H,4-5H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBVCWBFCPQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Antifungal Activity
Several 1,3,4-oxadiazole derivatives share structural similarities and biological targets:
Key Observations :
- LMM5 and LMM11 exhibit potent antifungal activity via Trr1 inhibition, with LMM5 showing higher efficacy against resistant strains .
- The 4-methanesulfonylphenyl substituent in the target compound may enhance target binding compared to LMM11’s furan-2-yl group due to stronger electron-withdrawing effects.
Key Observations :
- Halogenated analogs (e.g., bromo substituents) are synthesized with higher yields (up to 60%) compared to bulkier groups like tetrahydronaphthalen-2-yl (15%) .
- The target compound’s methanesulfonylphenyl group may confer better solubility than non-polar substituents (e.g., furan-2-yl in LMM11) due to its polar sulfonyl moiety.
Pharmacokinetic and Target-Specific Comparisons
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